molecular formula C6H6BrClN2 B2451391 5-Bromo-3-chloro-4-methylpyridin-2-amine CAS No. 1446182-19-9

5-Bromo-3-chloro-4-methylpyridin-2-amine

Cat. No.: B2451391
CAS No.: 1446182-19-9
M. Wt: 221.48
InChI Key: DNQBPTJDPUCOOZ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-4-methylpyridin-2-amine is a chemical compound with the molecular formula C6H6BrClN2 and a molecular weight of 221.48 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-4-methylpyridin-2-amine typically involves the halogenation of 4-methylpyridin-2-amine. One common method is the bromination of 3-chloro-4-methylpyridin-2-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-Bromo-3-chloro-4-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-4-methylpyridin-2-amine depends on its application. In medicinal chemistry, it acts as a precursor to kinase inhibitors that target specific enzymes involved in cellular signaling pathways . The bromine and chlorine atoms in the compound facilitate its binding to the active sites of these enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-4-methylpyridine
  • 3-Bromo-4-chloro-2-methylpyridine
  • 4-Bromo-3-chloro-2-methylpyridine

Uniqueness

5-Bromo-3-chloro-4-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of kinase inhibitors and other biologically active molecules .

Biological Activity

5-Bromo-3-chloro-4-methylpyridin-2-amine is a heterocyclic compound with the molecular formula C₆H₆BrClN₂ and a molecular weight of 221.48 g/mol. This compound features a pyridine ring substituted with bromine and chlorine atoms, as well as a methyl group and an amino group. Its unique structural characteristics contribute to its potential biological activities, particularly in medicinal chemistry as a precursor for kinase inhibitors.

Chemical Structure

The structure of this compound can be represented as follows:

Chemical Structure C6H6BrClN2\text{Chemical Structure }C_6H_6BrClN_2

Biological Activity Overview

Research indicates that this compound interacts with various biological targets due to its structural features. Its potential as a precursor for kinase inhibitors is particularly noteworthy, as these inhibitors play crucial roles in cellular signaling pathways, making this compound relevant in drug discovery and development .

The mechanism of action of this compound primarily involves its ability to bind to specific enzymes involved in signaling pathways. This binding can modulate the activity of these enzymes, potentially leading to therapeutic effects in various diseases .

Research Findings

Several studies have explored the biological activity of this compound and related compounds. Below are key findings from recent research:

Study FocusFindings
Kinase InhibitionDemonstrated potential as a precursor for developing kinase inhibitors targeting specific enzymes .
Antimicrobial ActivityRelated pyridine derivatives exhibited significant antibacterial and antifungal properties .
Synthesis ApplicationsUtilized as an intermediate in the synthesis of various pharmaceutical compounds .

Case Studies

  • Kinase Inhibitor Development : In a study focusing on the synthesis of novel kinase inhibitors, this compound was identified as a critical intermediate. The resulting compounds showed promising inhibitory activity against several kinases involved in cancer pathways, suggesting its utility in cancer therapeutics .
  • Antibacterial Properties : A comparative study on pyridine derivatives demonstrated that compounds similar to this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against several bacterial strains .

Properties

IUPAC Name

5-bromo-3-chloro-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQBPTJDPUCOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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